Djenkolic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

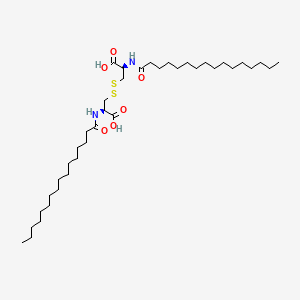

合成経路および反応条件: ジエンコリック酸は、1933年にVan VeenとHymanによって、ジエンコル豆を摂取したジャワの原住民の尿から初めて分離されました 。 彼らは、ジエンコル豆を水酸化バリウムで30°Cで長時間処理することにより、ジエンコリック酸結晶を分離しました 。 その後、Du VigneaudとPattersonは、液体アンモニア中でL-システイン2モルと塩化メチレンを縮合させることにより、ジエンコリック酸を合成しました 。 別の方法には、強酸性溶液中でホルムアルデヒド1モルとL-システイン2モルを直接組み合わせる方法があります .

工業生産方法: この方法には、超臨界二酸化炭素を使用してPithecellobium jiringan (Jack) Prainの種子からジエンコリック酸を抽出する方法があります .

化学反応の分析

反応の種類: ジエンコリック酸は、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: ジエンコリック酸は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸性または塩基性条件下で酸化することができます。

還元: ジエンコリック酸の還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して達成できます。

置換: ジエンコリック酸を含む置換反応は、一般的に硫黄原子で起こり、求核剤が適切な条件下で硫黄原子を置換することができます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ジエンコリック酸の酸化は、スルホキシドまたはスルホンを形成する可能性があり、還元はチオールまたはジスルフィドを生成する可能性があります。

科学的研究の応用

ジエンコリック酸は、さまざまな分野で多くの科学研究に応用されています。

化学:

生物学:

医学:

工業:

作用機序

ヒトにおけるジエンコリック酸の毒性は、ジエンコル豆の摂取後に酸性条件下での溶解性が低いことが原因です 。 アミノ酸は結晶に沈殿し、腎尿細管および尿路に機械的な刺激を与えます 。 これにより、腹痛、腰痛、激しい疝痛、吐き気、嘔吐、排尿困難、顕著な血尿、および乏尿などの症状が現れます 。 結晶は、ジエンコリック酸を核として尿路結石を引き起こす可能性もあります .

類似の化合物:

システイン: ジエンコリック酸は構造的にシステインに似ていますが、2つの硫黄原子の間にメチレンユニットが含まれています.

メチオニン: 別の硫黄を含むアミノ酸であるメチオニンは、ジエンコリック酸と構造的にいくつかの類似点を共有しています.

セレノメチオニンとテルロメチオニン: これらの化合物は、メチオニンの誘導体であり、硫黄がそれぞれセレンまたはテルルに置き換えられています.

独自性: ジエンコリック酸の独自性は、硫黄原子の間にメチレンユニットを含む特定の構造と、ジエンコル豆に自然に含まれることにあります 。 この構造は、酸性条件下での溶解性が低く、腎尿細管および尿路に機械的な刺激を引き起こす針状の結晶を形成できることに寄与しています .

類似化合物との比較

Methionine: Another sulfur-containing amino acid, methionine, shares some structural similarities with this compound.

Selenomethionine and Telluromethionine: These compounds are derivatives of methionine where sulfur is replaced by selenium or tellurium, respectively.

Uniqueness: this compound’s uniqueness lies in its specific structure, which includes a methylene unit between the sulfur atoms, and its natural occurrence in djenkol beans . This structure contributes to its poor solubility under acidic conditions and its ability to form needle-like crystals that cause mechanical irritation in the renal tubules and urinary tract .

特性

CAS番号 |

498-59-9 |

|---|---|

分子式 |

C7H14N2O4S2 |

分子量 |

254.3 g/mol |

IUPAC名 |

2-amino-3-[(2-amino-2-carboxyethyl)sulfanylmethylsulfanyl]propanoic acid |

InChI |

InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-14-3-15-2-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) |

InChIキー |

JMQMNWIBUCGUDO-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)N)SCSCC(C(=O)O)N |

異性体SMILES |

C([C@@H](C(=O)O)N)SCSC[C@@H](C(=O)O)N |

正規SMILES |

C(C(C(=O)O)N)SCSCC(C(=O)O)N |

外観 |

Solid powder |

| 498-59-9 | |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Djenkolic acid; NSC 76076; NSC-76076; NSC76076 |

製品の起源 |

United States |

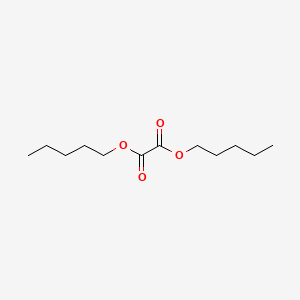

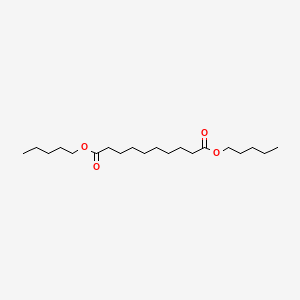

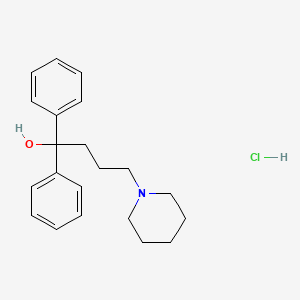

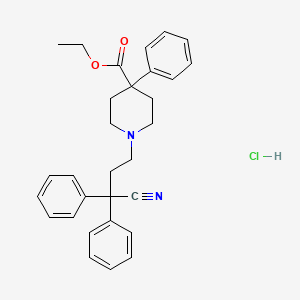

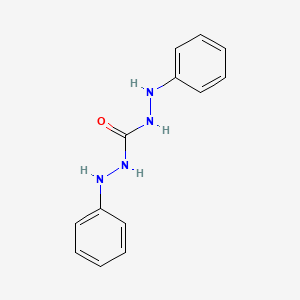

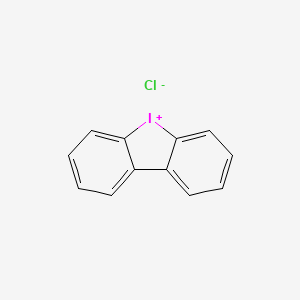

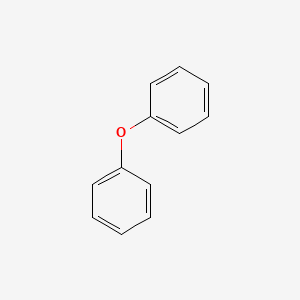

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

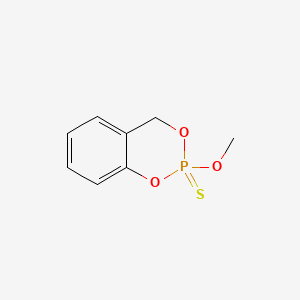

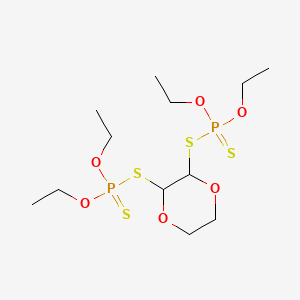

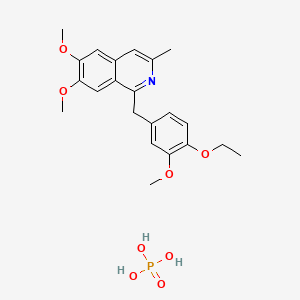

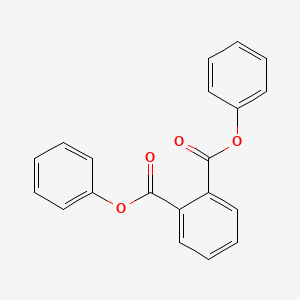

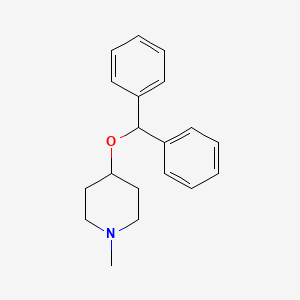

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of djenkolic acid?

A1: this compound has the molecular formula C7H14N2O4S2 and a molecular weight of 254.33 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, spectroscopic characterization of this compound has been conducted using techniques like proton magnetic resonance (1H NMR) [] and infrared (IR) spectroscopy. [] These techniques provide insights into the structural features and functional groups present in the molecule. X-ray powder diffraction data is also available. []

Q3: How does this compound interact with biological systems?

A3: this compound is known to inhibit cysteine uptake in certain bacteria like Pseudomonas fluorescens. [] Additionally, it can be degraded by enzymes like cystine lyase found in plants like broccoli. [] This enzymatic degradation leads to the production of volatile sulfur compounds, contributing to off-flavors in food.

Q4: What are the downstream effects of this compound on human health?

A4: Consumption of djenkol beans containing this compound can lead to a condition called djenkolism. [, , ] This condition is characterized by symptoms like painful urination, blood in the urine, and in severe cases, acute kidney injury due to the formation of this compound crystals in the urinary tract. []

Q5: What is known about the toxicity of this compound?

A5: Studies in experimental animals have shown that this compound can cause acute tubular necrosis in the kidneys. [] The severity of damage appears to be dose-dependent. Research suggests that the toxicity stems from the formation of needle-like crystals of this compound in the urinary tract, leading to mechanical irritation and obstruction. [, , ]

Q6: Does this compound have any known applications?

A7: While this compound itself might not have direct applications, it is a valuable tool in biochemical research. For instance, it serves as a substrate for studying enzymes like cystine lyase and O-acetylserine sulfhydrylase, providing insights into sulfur metabolism in various organisms. [, ] Additionally, this compound has shown potential as a ligand for metal ions like copper(II), zinc(II), and cadmium(II), which could have implications in material science. []

Q7: Are there any potential uses of this compound in drug development?

A8: While research is limited, the structural features of this compound, particularly the presence of two cysteine residues linked by a methylene bridge, make it an interesting candidate for developing novel peptides and peptidomimetics. For example, a cyclic enkephalin analog containing a this compound moiety has been synthesized. [] Further exploration of its derivatives could lead to compounds with potential therapeutic applications.

Q8: Has computational chemistry been applied to study this compound?

A9: Yes, computational techniques like molecular mechanics have been employed to study the conformational preferences and structural characteristics of this compound and its selenium and tellurium analogs. [] These studies provide valuable insights into the molecular geometry and potential interactions of these compounds.

Q9: Is there any information available regarding the environmental impact of this compound?

A10: While specific data on the ecotoxicological effects of this compound is limited, research indicates that it can be a precursor to carbonyl sulfide (COS) in paddy soils under specific conditions. [] COS is a naturally occurring gas that contributes to the atmospheric sulfur cycle and can impact climate. Further investigations are needed to fully understand the environmental fate and potential effects of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。